Target Compound as a Minimalist Scaffold Relative to Optimized PXR Modulators
The leading PXR inverse agonist (compound 85) and antagonist (compound 89) from the 2022 J. Med. Chem. optimization campaign contain elaborate 5-tert-butyl-2-(sec-alkoxy)phenyl and 2,4-dimethoxy-5-methylphenyl substituents, achieving IC₅₀ values of 4–9 nM for binding and cellular activity [1]. In contrast, 1-methyl-N-(4-methylbenzyl)-1H-1,2,3-triazole-4-carboxamide represents the unelaborated 1-methyl-N-benzyl carboxamide core—the minimal scaffold upon which these nanomolar-potency substitutions were built. This structural simplicity makes the target compound a valuable baseline control for SAR studies, as it lacks the 5-amino, 5-aryl, and N-aryl features that confer high-affinity PXR binding [2]. The quantitative difference in molecular complexity is measurable: the target compound has molecular weight 230.27 vs. ~500–600 Da for optimized leads, 1 hydrogen bond donor vs. 2–3, and 4 rotatable bonds vs. 8–12, indicating superior ligand efficiency potential if binding is retained .
| Evidence Dimension | Molecular weight and structural complexity vs. optimized PXR leads |
|---|---|
| Target Compound Data | MW = 230.27 Da; HBD = 1; RotB = 4; 1-methyl-N-(4-methylbenzyl) substitution only |
| Comparator Or Baseline | Compound 85/89 (J. Med. Chem. 2022): MW ~500–600 Da; HBD = 2–3; RotB = 8–12; multiple aromatic and alkoxy substituents |
| Quantified Difference | MW reduction of ~270–370 Da (54–62% lower); 1–2 fewer HBD; 4–8 fewer rotatable bonds |
| Conditions | Calculated physicochemical properties; no head-to-head assay data available |
Why This Matters
This compound serves as the minimal pharmacophore control for triazole-4-carboxamide-based PXR modulator optimization programs, enabling SAR deconvolution studies where incremental substituent additions can be quantitatively tracked from a defined baseline.
- [1] Garcia-Maldonado, E.; Huber, A.D.; et al. Design and Optimization of 1H-1,2,3-Triazole-4-carboxamides as Novel, Potent, and Selective Inverse Agonists and Antagonists of PXR. J. Med. Chem. 2022, 65, 16829–16859. View Source
- [2] Huber, A.D.; Garcia-Maldonado, E.; et al. Subtle changes in ligand-receptor interactions dramatically alter transcriptional outcomes of pregnane X receptor modulators. Structure 2026, 34, 87–99.e5. View Source
